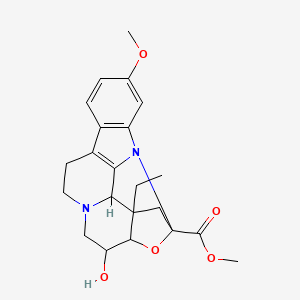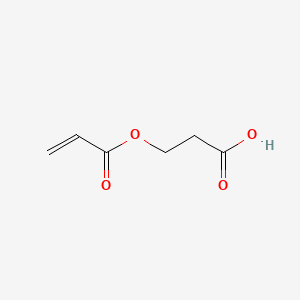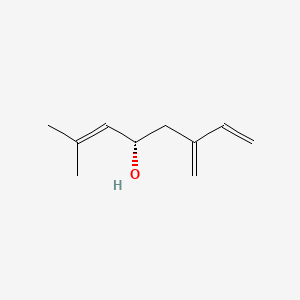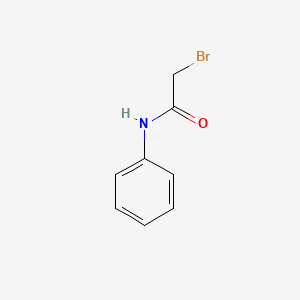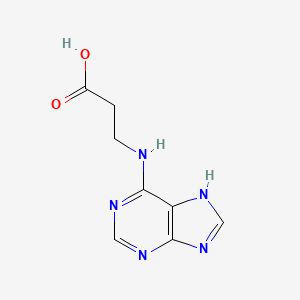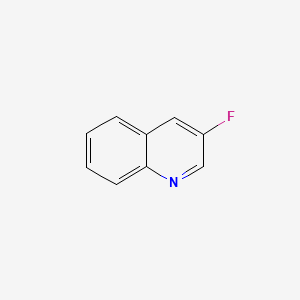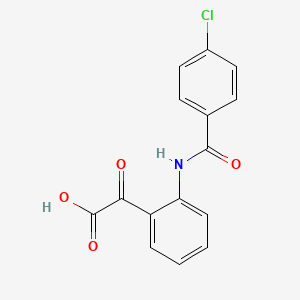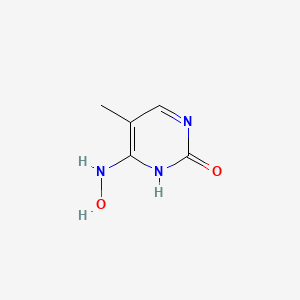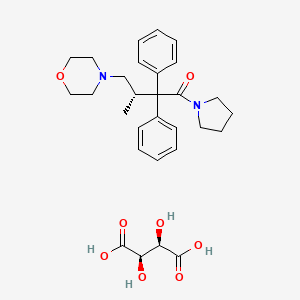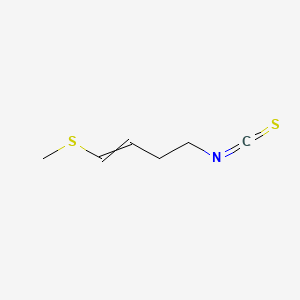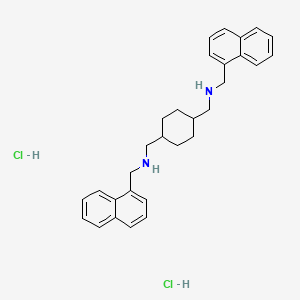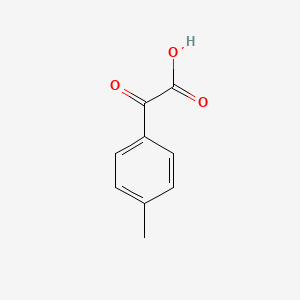
(4-Methylphenyl)(oxo)acetic acid
説明
(4-Methylphenyl)(oxo)acetic acid, also known as MPOA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of phenylacetic acid and is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
科学的研究の応用
Microwave-assisted Synthesis of 4-oxo Acids
(4-Methylphenyl)(oxo)acetic acid derivatives, like 4-oxo-2-butenoic acids, are noted for their biological activity and as intermediates for further derivatisation. Microwave-assisted aldol-condensation of methyl ketone derivatives and glyoxylic acid provides a versatile method for synthesizing these compounds across a broad substrate range. The efficiency and simplicity of this process offer significant advantages for various scientific applications (Uguen et al., 2021).
Synthesis and Structure of DyIII Complexes
Complexes involving this compound derivatives, like 2,2-bis[2-(dimethylamino)-5-methylphenyl]acetic acid, showcase intricate structural arrangements. The formation of these complexes, such as the tetracarboxylate and trinuclear oxo cluster complexes, highlights the compound's potential in the field of coordination chemistry and material science (Khristolyubov et al., 2021).
Novel Aggregation and Complex Formation
The ability of this compound derivatives to form novel aggregations and complexes, as evidenced by the formation of dioxomolybdenum(VI) complexes, is vital in the study of coordination chemistry and potential applications in catalysis or material science (He, 2013).
Kinetic and Thermodynamic Studies
Studying the kinetic and thermodynamic properties of reactions involving this compound derivatives, like the oxidation reactions with various agents, provides valuable insights into the reaction mechanisms and the stability of the compounds under different conditions. This information is crucial for chemical process optimization and understanding the compound's behavior in various environments (Yogananth & Mansoor, 2015).
Quantum Chemical Computations and Vibrational Analysis
This compound and its derivatives have been subjects of quantum chemical computations and vibrational analysis. Studies like these provide detailed insights into the molecule's electronic structure, stability, and potential chemical reactivity, which are essential for designing new materials or pharmaceuticals (Bell & Dhas, 2019).
Design and Synthesis of Novel Compounds
Derivatives of this compound serve as core structures for the design and synthesis of novel compounds with potential applications in various fields, including pharmaceuticals, materials science, and chemical sensors. The synthesis and characterization of these derivatives pave the way for the development of new substances with desired properties (Awad et al., 2018).
作用機序
Target of Action
The primary target of (4-Methylphenyl)(oxo)acetic acid is believed to be the prostaglandins , which are inflammatory mediators . It has also been shown to impede the activity of cyclooxygenase enzymes involved in prostaglandin production .
Mode of Action
Although the precise mechanism of action remains incompletely understood, it is believed that this compound inhibits the production of prostaglandins . This inhibition is achieved by impeding the activity of cyclooxygenase enzymes, which are involved in prostaglandin production .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the prostaglandin synthesis pathway . By inhibiting the cyclooxygenase enzymes, the compound disrupts the production of prostaglandins, thereby affecting the inflammatory response .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation. By inhibiting the production of prostaglandins, the compound can potentially exert anti-inflammatory , analgesic , and antipyretic effects . It has also been explored for potential applications in treating ailments like cancer, diabetes, and other diseases .
Safety and Hazards
将来の方向性
The compound has demonstrated noteworthy properties in medicinal chemistry, including anti-inflammatory, analgesic, and antipyretic effects . It has potential applications in treating ailments like cancer, diabetes, and other diseases . In agrochemistry, it has exhibited herbicidal and insecticidal properties . It shows promise in synthesizing new agrochemicals and pesticides . Therefore, future research could focus on these areas.
生化学分析
Biochemical Properties
(4-Methylphenyl)(oxo)acetic acid plays a crucial role in biochemical reactions, particularly in the inhibition of prostaglandin production. It interacts with cyclooxygenase enzymes, impeding their activity and thereby reducing the synthesis of prostaglandins, which are key inflammatory mediators . This interaction highlights its potential as an anti-inflammatory agent.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its anti-inflammatory properties can lead to reduced expression of pro-inflammatory genes and altered metabolic pathways that favor anti-inflammatory states .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with cyclooxygenase enzymes. By inhibiting these enzymes, it prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation. Additionally, it may influence gene expression by modulating transcription factors involved in inflammatory responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while it remains stable under certain conditions, prolonged exposure can lead to degradation and reduced efficacy . Long-term studies in vitro and in vivo have demonstrated sustained anti-inflammatory effects, although the exact duration of these effects can vary.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits significant anti-inflammatory and analgesic effects without notable toxicity. At higher doses, adverse effects such as gastrointestinal irritation and potential toxicity have been observed . These findings underscore the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes such as cyclooxygenase. It affects metabolic flux by altering the levels of metabolites involved in inflammation and pain pathways. The compound’s influence on these pathways highlights its potential as a therapeutic agent for inflammatory conditions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites where it can exert its effects. The compound’s distribution is crucial for its efficacy and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. These mechanisms ensure that the compound reaches its intended sites of action, thereby enhancing its therapeutic effects .
特性
IUPAC Name |
2-(4-methylphenyl)-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c1-6-2-4-7(5-3-6)8(10)9(11)12/h2-5H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIIIPQVTXBPHTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40221873 | |
| Record name | 4-Methylbenzoylformic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40221873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7163-50-0 | |
| Record name | 4-Methylbenzoylformic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007163500 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methylbenzoylformic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40221873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



